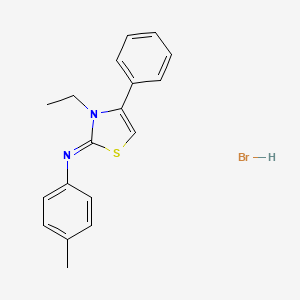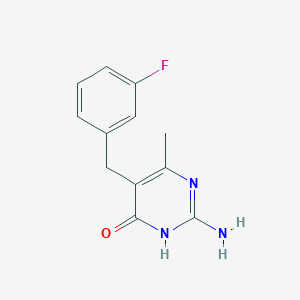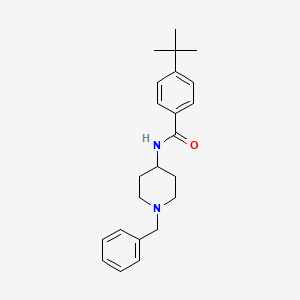
2,6-Diaminophenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diaminophenol hydrochloride is a chemical compound with the CAS Number: 1808091-49-7 . It has a molecular weight of 160.6 . The compound appears as a white to yellow to brown powder or crystals .
Molecular Structure Analysis
The molecular formula of 2,6-Diaminophenol hydrochloride is C6H9ClN2O . The InChI code is 1S/C6H8N2O.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,7-8H2;1H .Physical And Chemical Properties Analysis
2,6-Diaminophenol hydrochloride is a white to yellow to brown powder or crystals . The compound is stored at room temperature .Applications De Recherche Scientifique
Photocatalytic Removal of Water Pollutants
2,6-Diaminophenol hydrochloride plays a role in the photocatalytic removal of water pollutants like trichlorophenol. Gaya et al. (2010) explored its use in degrading 2,4,6-trichlorophenol using commercial ZnO powder, highlighting its potential in water purification processes (Gaya, Abdullah, Hussein, & Zainal, 2010).
Adsorption Studies
Liu et al. (2010) conducted adsorption isotherm studies involving substituted phenols, including 2,4,6-trichlorophenol, on activated carbon fibers. This research indicates the relevance of 2,6-diaminophenol hydrochloride in understanding the adsorption behaviors of phenolic compounds (Qing-song Liu et al., 2010).
Anaerobic Transformation and Toxicity Studies
The anaerobic transformation and toxicity of trichlorophenols, which can be linked to compounds like 2,6-diaminophenol hydrochloride, were studied by Madsen and Aamand (1992). Their work contributes to the understanding of the environmental impact and microbial interaction with such compounds (Madsen & Aamand, 1992).
Environmental Impact Assessments
Jin et al. (2012) evaluated the predicted no-effect concentrations of trichlorophenol in aquatic environments. Research like this is crucial for assessing the environmental impact and regulatory limits of phenolic compounds, including those related to 2,6-diaminophenol hydrochloride (Xiaowei Jin et al., 2012).
Free Radical Contribution to Decomposition
Benítez et al. (2000) investigated how free radicals contribute to the decomposition of chlorophenols in advanced oxidation processes. This research is important for understanding the chemical behavior of related compounds in environmental contexts (Benítez, Beltrán-Heredia, Acero, & Rubio, 2000).
Electrochemical Detection of Environmental Toxicants
Buledi et al. (2021) developed an electrochemical sensor for detecting trichlorophenol, which is relevant for monitoring water quality and environmental health, showcasing potential applications of similar compounds in sensing technologies (Buledi et al., 2021).
Catalytic Degradation under Visible Light
Lin et al. (2018) studied the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide, demonstrating the potential for 2,6-diaminophenol hydrochloride to play a role in similar light-driven degradation processes (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Enantioselective Aziridination
Gillespie et al. (2002) explored the use of copper complexes of biaryl Schiff bases, including those derived from 2,6-diaminophenol hydrochloride, in enantioselective aziridination, contributing to the field of asymmetric synthesis (Gillespie et al., 2002).
High-temperature Oxidation Studies
The study of dioxin formation from the high-temperature oxidation of chlorophenol by Evans and Dellinger (2005) provides insights into the thermal degradation processes relevant to 2,6-diaminophenol hydrochloride and related compounds (Evans & Dellinger, 2005).
Gas Separation Applications
Alaslai et al. (2016) researched the use of hydroxyl-diamine-based polyimides for CO2/CH4 separation, indicating potential applications of similar compounds in gas separation technologies (Alaslai, Ghanem, Alghunaimi, Litwiller, & Pinnau, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2,6-diaminophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLSWWMGOLUCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diaminophenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

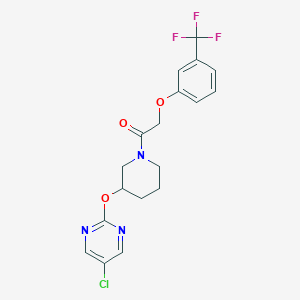
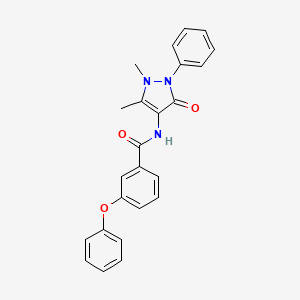
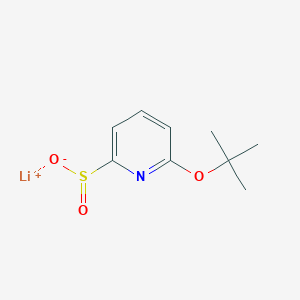
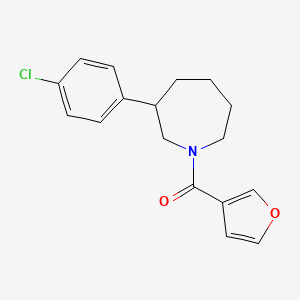
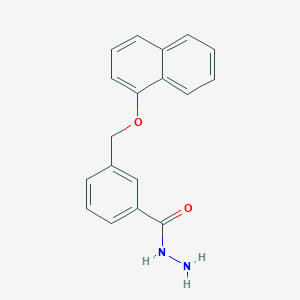
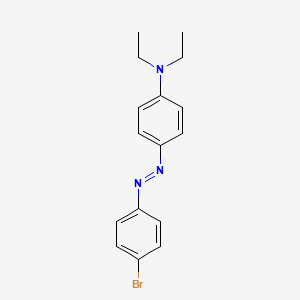
![(Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2971463.png)
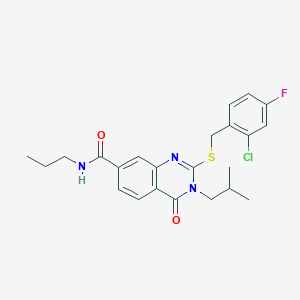
![2-(4-fluorophenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2971470.png)
